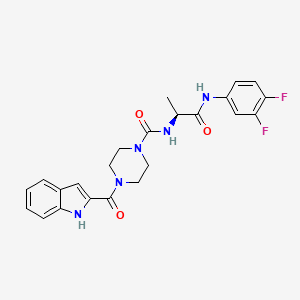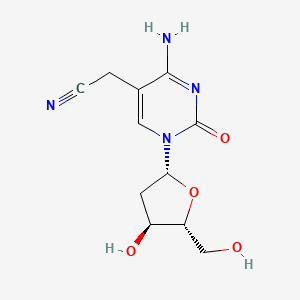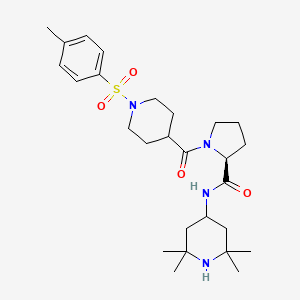![molecular formula C9H12N2 B12634444 (6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)
(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine is a chemical compound with the molecular formula C8H10N2 It is a derivative of pyridine and is known for its unique structure, which includes a cyclopenta[b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine typically involves the cyclization of appropriate precursors. One common method involves the use of cyclopentanone and benzylamine as starting materials. The reaction proceeds through a series of steps including nucleophilic addition, acetylization, Vilsmeier cyclization, and dechlorination under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. For instance, manganese-catalyzed oxidation has been employed for the synthesis of related compounds, which could be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions
(6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25°C in water.
Substitution: Active methylene halogen derivatives as alkylating agents.
Major Products
Oxidation: Cyclopenta[b]pyridin-5-one analogues.
Substitution: Substituted cyclopenta[b]thieno-pyridines.
Scientific Research Applications
Chemistry
In chemistry, (6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown promise in biological studies, particularly as a potential inhibitor of specific signaling pathways. For example, derivatives of this compound have been investigated for their ability to inhibit the Hedgehog signaling pathway, which is implicated in various cancers .
Industry
In industry, (6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine and its derivatives are explored for their potential use as corrosion inhibitors for steel alloys. Their ability to form protective films on metal surfaces makes them valuable in preventing corrosion in industrial applications .
Mechanism of Action
The mechanism of action of (6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine involves its interaction with specific molecular targets. For instance, as a Hedgehog signaling pathway inhibitor, it binds to and inhibits the activity of key proteins involved in this pathway, thereby preventing the proliferation of cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A closely related compound that shares the cyclopenta[b]pyridine ring system.
6,7-Dihydro-5H-cyclopenta[b]thieno-pyridines: Compounds formed through substitution reactions with active methylene halogen derivatives.
Uniqueness
What sets (6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine apart is its specific amine functional group, which allows for unique interactions in biological systems and provides distinct reactivity in chemical synthesis. Its ability to inhibit the Hedgehog signaling pathway also highlights its potential therapeutic applications .
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine |
InChI |
InChI=1S/C9H12N2/c1-10-8-4-5-9-7(8)3-2-6-11-9/h2-3,6,8,10H,4-5H2,1H3 |
InChI Key |
NLTVPCHUDGRKQN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2=C1C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B12634368.png)
![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12634371.png)
![ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate](/img/structure/B12634372.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-[4-(trifluoroMethyl)phenyl]-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634377.png)


![N-tert-butyl-N-[[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]carbamate](/img/structure/B12634397.png)


![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)


![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)

